molecular formula C17H18FNO2 B11490506 3-(4-Fluorophenyl)-3-(furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one

3-(4-Fluorophenyl)-3-(furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B11490506
M. Wt: 287.33 g/mol
InChI Key: QKRWAYNFRANIMC-UHFFFAOYSA-N
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Description

  • The intermediate is then subjected to a Friedel-Crafts acylation reaction with furan-2-carboxylic acid chloride.
  • Reaction conditions: Lewis acid catalyst (e.g., aluminum chloride), at low temperatures.
  • Formation of the Pyrrolidine Ring

    • The final step involves the reaction of the intermediate with pyrrolidine in the presence of a base (e.g., sodium hydride) to form the desired product.
    • Reaction conditions: Aprotic solvent (e.g., dimethylformamide), at elevated temperatures.
  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 3-(4-Fluorophenyl)-3-(furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    • Formation of the Fluorophenyl Intermediate

      • Starting with 4-fluorobenzaldehyde, a Grignard reaction with a suitable organomagnesium reagent can be performed to introduce the desired substituents.
      • Reaction conditions: Anhydrous ether as a solvent, under inert atmosphere (e.g., nitrogen or argon).

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
      • Common reagents: Potassium permanganate, chromium trioxide.
    • Reduction

      • Reduction reactions can target the carbonyl group, converting it to the corresponding alcohol.
      • Common reagents: Sodium borohydride, lithium aluminum hydride.
    • Substitution

      • The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
      • Common reagents: Sodium methoxide, potassium thiolate.

    Major Products Formed

      Oxidation: Furan-2,3-dione derivatives.

      Reduction: Alcohol derivatives.

      Substitution: Phenyl derivatives with various substituents replacing the fluorine atom.

    Scientific Research Applications

    Chemistry

      Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

      Catalysis: Acts as a ligand in catalytic reactions.

    Biology

      Pharmacology: Investigated for its potential as a pharmacophore in drug design.

      Biochemical Studies: Used in studies involving enzyme interactions and inhibition.

    Medicine

      Drug Development: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry

      Material Science: Utilized in the development of novel materials with specific electronic and optical properties.

    Mechanism of Action

    The mechanism of action of 3-(4-Fluorophenyl)-3-(furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity. The furan and pyrrolidine rings contribute to its overall stability and reactivity, allowing it to participate in various biochemical pathways.

    Comparison with Similar Compounds

    Similar Compounds

    • 3-(4-Chlorophenyl)-3-(furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one
    • 3-(4-Bromophenyl)-3-(furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one
    • 3-(4-Methylphenyl)-3-(furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one

    Uniqueness

    • Fluorine Substitution : The presence of the fluorine atom in 3-(4-Fluorophenyl)-3-(furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one enhances its chemical stability and reactivity compared to its chloro, bromo, and methyl analogs.
    • Reactivity : The compound exhibits unique reactivity patterns due to the electron-withdrawing nature of the fluorine atom, making it distinct in its chemical behavior.

    Properties

    Molecular Formula

    C17H18FNO2

    Molecular Weight

    287.33 g/mol

    IUPAC Name

    3-(4-fluorophenyl)-3-(furan-2-yl)-1-pyrrolidin-1-ylpropan-1-one

    InChI

    InChI=1S/C17H18FNO2/c18-14-7-5-13(6-8-14)15(16-4-3-11-21-16)12-17(20)19-9-1-2-10-19/h3-8,11,15H,1-2,9-10,12H2

    InChI Key

    QKRWAYNFRANIMC-UHFFFAOYSA-N

    Canonical SMILES

    C1CCN(C1)C(=O)CC(C2=CC=C(C=C2)F)C3=CC=CO3

    Origin of Product

    United States

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